
sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. The compound is a sodium salt of a hydroxybutanoate, where the carbon atoms are isotopically labeled with carbon-13. This labeling allows for detailed studies in metabolic pathways and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate typically involves the isotopic labeling of the carbon atoms in the butanoate backbone. This can be achieved through various synthetic routes, including the incorporation of carbon-13 labeled precursors in the reaction sequence. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopic label without altering the chemical structure of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research use.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The sodium ion can be replaced with other cations in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various salts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction can revert it back to the hydroxy form.
Wissenschaftliche Forschungsanwendungen
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the biochemical processes in living organisms.
NMR Spectroscopy: The carbon-13 label allows for detailed NMR studies to elucidate the structure and dynamics of molecules.
Medical Research: Used in studies related to metabolic disorders and the development of diagnostic tools.
Industrial Applications: Employed in the synthesis of labeled compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate involves its incorporation into metabolic pathways where it can be tracked using NMR spectroscopy. The carbon-13 label allows researchers to follow the compound through various biochemical processes, providing insights into the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium octanoate-1,2,3,4-13C4: Another isotopically labeled compound used in metabolic studies.
Palmitic acid-1,2,3,4-13C4: A long-chain fatty acid labeled with carbon-13, used in similar research applications.
Uniqueness
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate is unique due to its specific labeling and the presence of a hydroxy group, which allows for a variety of chemical reactions and applications in metabolic studies. Its structure and labeling make it particularly useful for tracing biochemical pathways and studying metabolic processes in detail.
Eigenschaften
Molekularformel |
C4H7NaO3 |
|---|---|
Molekulargewicht |
130.057 g/mol |
IUPAC-Name |
sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1,3+1,4+1; |
InChI-Schlüssel |
NBPUSGBJDWCHKC-UDJWXCBTSA-M |
Isomerische SMILES |
[13CH3][13C@H]([13CH2][13C](=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(CC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



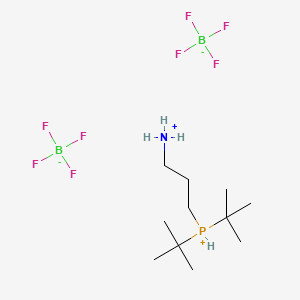
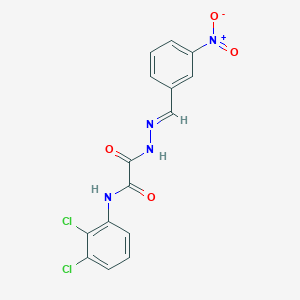
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
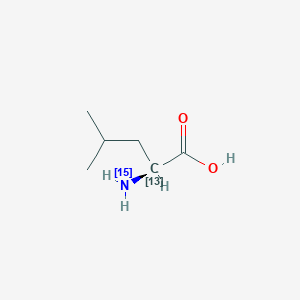
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
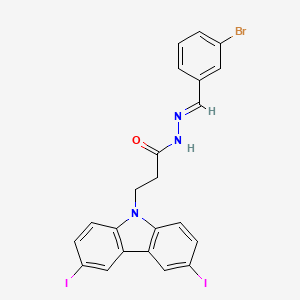

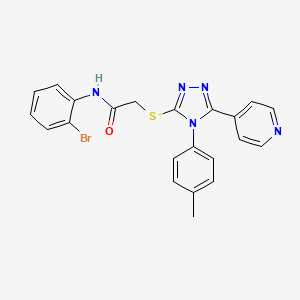
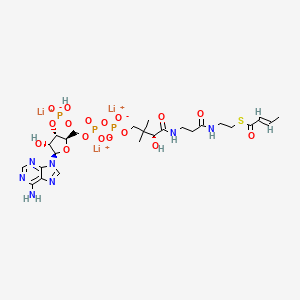
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
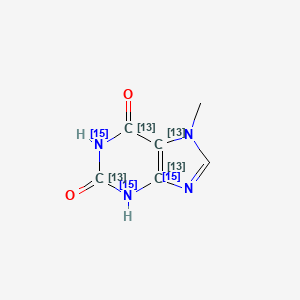

![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
